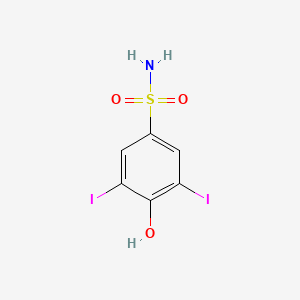
4-Hydroxy-3,5-diiodobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,5-diiodobenzenesulfonamide is an organic compound characterized by the presence of hydroxyl, diiodo, and sulfonamide functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diiodobenzenesulfonamide typically involves the iodination of 4-hydroxybenzenesulfonamide. The process begins with the sulfonation of phenol to produce 4-hydroxybenzenesulfonamide, followed by iodination using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the incorporation of iodine atoms into the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,5-diiodobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to produce amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-3,5-diiodobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,5-diiodobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atoms may enhance the compound’s reactivity and binding affinity to target molecules, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-diiodobenzamide: Similar structure but with an amide group instead of a sulfonamide group.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.
4-Hydroxy-3,5-diiodobenzyl alcohol: Features a hydroxyl group attached to a benzyl position.
Uniqueness
4-Hydroxy-3,5-diiodobenzenesulfonamide is unique due to the presence of both iodine atoms and a sulfonamide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
2315-76-6 |
|---|---|
Formule moléculaire |
C6H5I2NO3S |
Poids moléculaire |
424.98 g/mol |
Nom IUPAC |
4-hydroxy-3,5-diiodobenzenesulfonamide |
InChI |
InChI=1S/C6H5I2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12) |
Clé InChI |
AJZNNQQBMCBVPG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
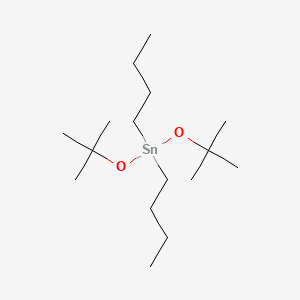
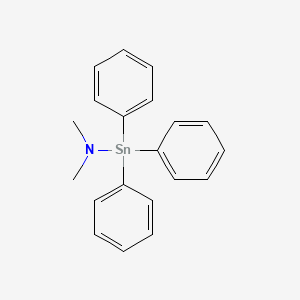
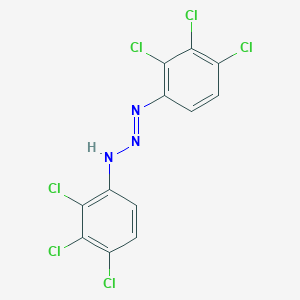
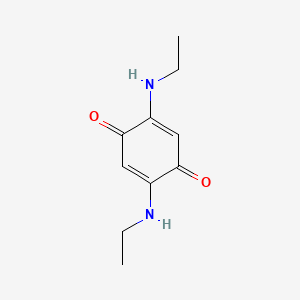
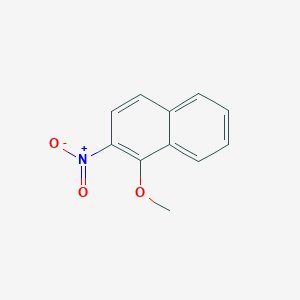

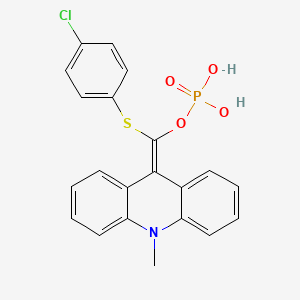
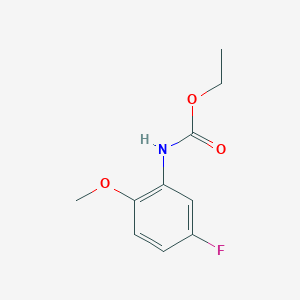
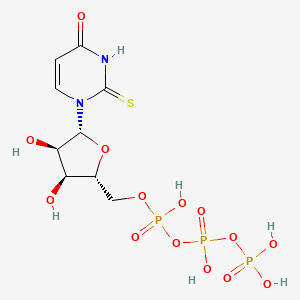

![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
